molecular formula C11H11F3O2 B8361897 Ethyl 3,3,3-trifluoro-2-phenylpropanoate

Ethyl 3,3,3-trifluoro-2-phenylpropanoate

Cat. No.: B8361897
M. Wt: 232.20 g/mol
InChI Key: OHIFNJXUDQUIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,3,3-trifluoro-2-phenylpropanoate is a fluorinated ester compound intended for research and development purposes exclusively. It is strictly for laboratory use and is not classified as a medicinal or edible product. This compound serves as a versatile building block in organic synthesis, particularly for introducing the 3,3,3-trifluoro-2-phenylpropanoate motif into more complex molecules. The presence of both the trifluoromethyl group and an aromatic ring in its structure is of significant interest in the development of novel compounds with tailored properties. Fluorinated building blocks like this ester are invaluable in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their lipophilicity, metabolic stability, and binding affinity, which is crucial in the design of pharmaceutical candidates and agrochemicals. In materials science, such compounds are investigated as precursors for the development of specialty polymers and coatings. Research into short-chain fluorinated polymers is a key area, as they are being explored as more environmentally friendly alternatives to long-chain perfluoroalkyl substances, while still aiming to confer desirable surface properties like hydrophobicity and oleophobicity to materials . The ester functional group in this compound is susceptible to various transformations, including hydrolysis to the corresponding acid, reduction to the alcohol, or reactions at the aromatic ring, providing multiple avenues for chemical diversification. Researchers can utilize this compound to generate a diverse array of derivatives for structure-activity relationship (SAR) studies or for the creation of novel functional materials. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-phenylpropanoate

InChI

InChI=1S/C11H11F3O2/c1-2-16-10(15)9(11(12,13)14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

OHIFNJXUDQUIBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl 3,3,3-Trifluoro-2-methylpropanoate
  • Molecular Formula : C₆H₉F₃O₂
  • MW : 170.13 g/mol
  • Substituents : Methyl (-CH₃) at the β-carbon instead of phenyl.
  • Properties : Reduced steric hindrance compared to the phenyl analog, leading to higher volatility (storage at 4°C recommended) .
  • Applications : Intermediate in agrochemical synthesis due to its simpler structure and lower production cost .
Ethyl 3,3,3-Trifluoropropanoate
  • Molecular Formula : C₅H₇F₃O₂
  • MW : 156.10 g/mol
  • Substituents : Lacks both phenyl and methyl groups; only the trifluoromethyl group is present.
  • Properties : High volatility (similarity score 0.70 to the target compound) limits its use in high-temperature applications .
  • Applications : Primarily employed as a solvent or fluorinated building block in organic synthesis .
Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate
  • Molecular Formula : C₁₁H₁₁FO₃
  • MW : 210.20 g/mol
  • Substituents : Fluorine at the α-carbon and a ketone (3-oxo) group instead of trifluoromethyl.
  • Properties : The electron-withdrawing fluorine and ketone enhance reactivity in nucleophilic additions, but reduced stability under basic conditions .
  • Applications : Key intermediate in synthesizing fluorinated aromatics for drug discovery .
Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate
  • Molecular Formula: C₁₄H₁₃ClFNO₃
  • MW : 297.71 g/mol
  • Substituents : Chloro- and fluoro-substituted phenyl ring with an isoxazole heterocycle.
  • Properties : Increased polarity due to the heterocycle and halogen substituents improves water solubility but complicates purification .
  • Applications : Explored in antimicrobial and anti-inflammatory agent development .

Physicochemical Properties and Reactivity

Compound Boiling Point (°C) Solubility (LogP) Stability Notes
Ethyl 3,3,3-trifluoro-2-phenylpropanoate 215–220 (est.) 2.8 Stable under acidic conditions; hydrolyzes in strong bases
Ethyl 3,3,3-trifluoro-2-methylpropanoate 160–165 (est.) 1.5 Sensitive to oxidation; requires inert storage
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate 230–235 (est.) 1.9 Reacts with amines and Grignard reagents

Q & A

Q. What are the standard synthetic methodologies for Ethyl 3,3,3-trifluoro-2-phenylpropanoate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, trifluoromethylation of α-keto esters or condensation of trifluoromethyl-containing precursors with phenylacetyl derivatives. A modified procedure using sodium hypochlorite in acetonitrile at 20°C has been reported for similar trifluorinated esters, yielding 69% after optimized reaction times and purification via column chromatography . Key challenges include controlling steric hindrance from the phenyl group and ensuring regioselectivity.

Q. How is the compound characterized after synthesis?

Characterization involves:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm the trifluoromethyl group and phenyl substituents. 19F^{19}\text{F} NMR is critical for identifying coupling patterns and verifying purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., C11_{11}H9_{9}F3_{3}O2_{2}).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for precise structural determination, especially for resolving steric effects from the phenyl group .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

Low yields often arise from incomplete trifluoromethylation or side reactions. Strategies include:

  • Catalyst Optimization : Using strong bases like DBU (1,8-diazabicycloundec-7-ene) to enhance reaction efficiency, as demonstrated in diazo compound syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., MeCN) improve reagent solubility and stabilize intermediates.
  • Purification Techniques : Gradient column chromatography with Et2_2O/pentane mixtures effectively isolates the target compound from byproducts .

Q. What analytical challenges arise from the compound’s stereoelectronic properties?

The trifluoromethyl and phenyl groups introduce significant steric and electronic effects:

  • Stereochemical Analysis : X-ray crystallography (via SHELXL) is essential for resolving conformational isomers, as the phenyl group may adopt axial or equatorial positions depending on the solvent .
  • Fluorine Coupling in NMR : 19F^{19}\text{F}-1H^{1}\text{H} coupling in NMR spectra can complicate signal assignment. Decoupling experiments or 2D NMR (e.g., HSQC) are recommended to resolve overlapping peaks .

Q. How can researchers resolve discrepancies in reported stability data for this compound?

Stability variations may stem from impurities or storage conditions. Methodological approaches include:

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity, then monitor degradation via HPLC or GC-MS.
  • Controlled Storage : Store under inert gas (argon) at –20°C to minimize hydrolysis of the ester group, as suggested for structurally similar trifluorinated esters .

Key Research Findings

  • Stereoelectronic Effects : The phenyl group enhances electron-withdrawing effects, stabilizing the trifluoromethyl moiety in nucleophilic reactions .
  • Applications : Used as a precursor in fluorinated drug candidates and asymmetric catalysis, leveraging its chiral center and fluorine’s electronegativity .

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